Downstream Product EGFR/BRAF Dual Inhibition Potency from Diphenylthiazole Scaffold
Sulfonamide derivatives prepared from diphenylthiazole building blocks yield downstream products with potent dual EGFR/BRAF inhibitory activity. In comparative in vitro enzyme assays, compound 17b (derived from the diphenylthiazole scaffold) exhibited remarkable inhibition of EGFR with IC₅₀ = 0.2 μM and BRAF with IC₅₀ = 1.7 μM, while compound 10b showed EGFR IC₅₀ = 0.4 μM and BRAF IC₅₀ = 1.3 μM [1]. In contrast, the same compounds demonstrated weak activity in tubulin polymerization assays, establishing target selectivity for kinase inhibition rather than non-specific cytotoxicity [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 17b: EGFR IC₅₀ = 0.2 μM, BRAF IC₅₀ = 1.7 μM; Compound 10b: EGFR IC₅₀ = 0.4 μM, BRAF IC₅₀ = 1.3 μM |
| Comparator Or Baseline | Tubulin polymerization assay (negative control): weak activity for both compounds |
| Quantified Difference | Selective kinase inhibition (sub-micromolar IC₅₀ for EGFR/BRAF) versus weak tubulin polymerization activity |
| Conditions | In vitro enzyme inhibition assays; EGFR, BRAF, and tubulin polymerization assays |
Why This Matters
This evidence demonstrates that the diphenylthiazole scaffold yields derivatives with nanomolar-to-micromolar potency against two clinically validated oncology targets, establishing its value for medicinal chemistry programs seeking multi-target kinase inhibitors.
- [1] Abdelazeem AH, El-Saadi MT, Said EG, Youssif BGM, Omar HA, El-Moghazy SM. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities. Bioorg Chem. 2017 Dec;75:127-138. doi: 10.1016/j.bioorg.2017.09.009. PMID: 28938224. View Source
